![molecular formula C19H21N3O3S B2985112 2-(1-((4-methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole CAS No. 1396800-12-6](/img/structure/B2985112.png)
2-(1-((4-methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The compound’s structure includes an azetidine ring, which is a four-membered ring containing nitrogen. This ring structure is often used in medicinal chemistry due to its ability to explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions like the aza-Michael addition .Scientific Research Applications
Therapeutic Potential
- Studies have highlighted the synthesis of imidazo[1,2-a]pyridines and imidazo[2,1-b][1,3]benzothiazoles as potential antiulcer and anticarcinogenic agents. These compounds demonstrated cytoprotective properties and effective radiosensitization in cancer therapy, indicating their promise in medical applications (Starrett et al., 1989; Majalakere et al., 2020).
Catalysis and Organic Synthesis
- Research into the catalytic properties of imidazole-based zwitterionic salts has revealed their efficiency as organocatalysts for the regioselective ring-opening of aziridines, showcasing their utility in green chemistry and synthetic methodologies (Ghosal et al., 2016).
Corrosion Inhibition
- Investigations into arenesulfonyl-2-imidazolidinones revealed their potent inhibition activity against carbonic anhydrase, suggesting applications in the design of new corrosion inhibitors (Abdel-Aziz et al., 2015).
- The synthesis of azetidin-2-one derivatives containing aryl sulfonate moiety and their evaluation for anti-inflammatory and anti-microbial activities point to their potential as corrosion inhibitors in addition to their therapeutic uses (Kendre et al., 2012).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with a compound depend on its reactivity, toxicity, and other factors. Without specific information on this compound, it’s difficult to provide accurate safety and hazard information.
Future Directions
The future directions for research on this compound would depend on its intended use and the results of preliminary studies. If it shows promise in a particular application, such as drug development, future research could involve further optimization of the compound’s structure, testing in biological systems, and eventually clinical trials .
properties
IUPAC Name |
2-[1-(4-methoxy-3-methylphenyl)sulfonylazetidin-3-yl]-6-methyl-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-12-4-6-16-17(8-12)21-19(20-16)14-10-22(11-14)26(23,24)15-5-7-18(25-3)13(2)9-15/h4-9,14H,10-11H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMYGTBSLGUSNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)S(=O)(=O)C4=CC(=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-((4-methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.